N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide
Description
N'-(4-Ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide (oxalamide) backbone. The molecule features two distinct substituents:
- N-[2-methoxy-4-(methylsulfanyl)butyl]: A branched alkyl chain containing a methoxy (electron-donating) and methylsulfanyl (thioether) group, which may influence solubility, metabolic stability, and electronic properties.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-12-5-7-13(8-6-12)18-16(20)15(19)17-11-14(21-2)9-10-22-3/h5-8,14H,4,9-11H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXRHTMWOGZZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethanediamide Derivatives
The table below compares N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide with two analogs:
*Calculated based on structural similarity to .
Key Observations :
- Electronic Effects : The 4-ethylphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing fluorine in the fluorophenyl analog. This difference may alter binding affinity in receptor-ligand interactions .
- Thioether vs.
- Methoxy Group: Present in all three compounds, this group enhances solubility in polar solvents (e.g., methanol or water) .
Physicochemical Properties
While experimental data for the target compound are sparse, inferences can be drawn from analogs:
- Solubility : The methoxy and methylsulfanyl groups may confer moderate solubility in organic solvents (e.g., chloroform or DMSO), similar to the fluorophenyl analog .
- Stability : Thioethers (methylsulfanyl) are generally resistant to oxidation compared to sulfoxides, suggesting enhanced stability under physiological conditions .
- Crystallinity : Sulfonamide derivatives () exhibit well-defined crystal structures due to hydrogen-bonding networks, whereas the target compound’s crystallinity may depend on the ethylphenyl group’s steric effects .
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